molecular formula C5H10ClNO2 B2565225 (E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride CAS No. 130912-46-8

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride

Cat. No.: B2565225
CAS No.: 130912-46-8
M. Wt: 151.59
InChI Key: UJPIOTMFYRVKLI-VEELZWTKSA-N
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Description

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of amines and alkenes in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of (E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutyric acid: A related compound with similar structural features but different functional groups.

    3-Methylbutanoic acid: Shares the methylbutanoic acid backbone but lacks the amino group.

    2-Amino-3-methylbutanoic acid: Another similar compound with variations in the position of functional groups.

Uniqueness

(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride stands out due to its unique combination of functional groups and double bond configuration. This distinct structure imparts specific chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

(E)-4-amino-3-methylbut-2-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-4(3-6)2-5(7)8;/h2H,3,6H2,1H3,(H,7,8);1H/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPIOTMFYRVKLI-VEELZWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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